molecular formula C11H12O4 B13166908 2-Methyl-2-(3-methylphenyl)propanedioic acid

2-Methyl-2-(3-methylphenyl)propanedioic acid

Cat. No.: B13166908
M. Wt: 208.21 g/mol
InChI Key: ZEUGLWZDIWRNHO-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylphenyl)propanedioic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylphenyl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 3-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylphenyl)propanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

2-Methyl-2-(3-methylphenyl)propanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylphenyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its aromatic ring and carboxylic acid groups enable it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(3-methylphenyl)propanedioic acid is unique due to the presence of both the 3-methylphenyl group and the propanedioic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-methyl-2-(3-methylphenyl)propanedioic acid

InChI

InChI=1S/C11H12O4/c1-7-4-3-5-8(6-7)11(2,9(12)13)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

ZEUGLWZDIWRNHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C(=O)O)C(=O)O

Origin of Product

United States

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